2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine
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Overview
Description
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine is a complex organic compound featuring a triazole ring, a tetrahydrofuran moiety, and a butan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the triazole intermediate with a tetrahydrofuran derivative.
Introduction of the Butan-2-amine Group: This final step involves the alkylation of the intermediate with a suitable butan-2-amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the triazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study enzyme interactions or as a ligand in binding studies. Its triazole ring is known for its bioactivity, which can be exploited in drug design.
Medicine
Medicinally, the compound has potential as a pharmacophore in the development of new therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, while the butan-2-amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methyl-1H-1,2,3-triazole
- 2-Methyl-1H-1,2,3-triazole-4-carboxylic acid
- N-(1-(Tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a triazole ring and a tetrahydrofuran moiety in the same molecule is relatively rare, providing opportunities for novel applications.
Properties
Molecular Formula |
C13H24N4O |
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Molecular Weight |
252.36 g/mol |
IUPAC Name |
2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]butan-2-amine |
InChI |
InChI=1S/C13H24N4O/c1-4-13(2,3)14-7-12-9-17(16-15-12)8-11-5-6-18-10-11/h9,11,14H,4-8,10H2,1-3H3 |
InChI Key |
PSIORGSGOVCPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
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